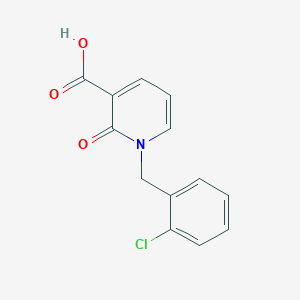

1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those outlined in the Hantzsch-Widman nomenclature system. According to chemical database records, this compound is catalogued under PubChem Compound Identification Number 2763480, with a confirmed molecular formula of C₁₃H₁₀ClNO₃ and a molecular weight of 263.67 grams per mole. The systematic name reflects the precise positioning of functional groups and substituents, where the "1-(2-chlorobenzyl)" designation indicates the attachment of a chlorinated benzyl group at the nitrogen position of the heterocyclic ring system.

The structural identification encompasses several key nomenclatural elements that define the compound's architecture. The "2-oxo-1,2-dihydro" portion of the name specifically denotes the presence of a carbonyl group at the second position of a partially saturated pyridine ring, distinguishing it from fully aromatic pyridine derivatives. The "3-pyridinecarboxylic acid" component identifies the carboxylic acid functionality at the third position of the pyridine ring, establishing this compound as a member of the pyridinecarboxylic acid family. Alternative systematic names documented in chemical databases include "1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid" and "1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid," which provide equivalent descriptions using slightly different nomenclatural conventions.

| Structural Parameter | Specification |

|---|---|

| PubChem Compound Identification | 2763480 |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.67 g/mol |

| Creation Date | 2005-07-19 |

| Last Modification | 2025-05-24 |

| Chemical Abstracts Service Number | 66158-19-8 |

The comprehensive structural characterization includes multiple synonymous names that reflect different aspects of the molecular architecture. These include "1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" and "1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid," demonstrating the flexibility inherent in chemical nomenclature systems while maintaining precise structural definition. The consistency across these various nomenclatural approaches confirms the unambiguous identification of the compound's structure and provides multiple pathways for literature searching and chemical database queries.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader evolution of this chemical discipline. The foundation of heterocyclic chemistry can be traced to the early nineteenth century, with the field emerging in parallel with the development of organic chemistry itself. The pioneering work of Brugnatelli in 1818, who successfully separated alloxan from uric acid, represents one of the earliest documented investigations into heterocyclic compounds. This early research established the groundwork for what would become one of the most important branches of organic chemistry, ultimately encompassing more than two-thirds of all known chemical compounds by the end of the second millennium.

The specific development of pyridine chemistry, which provides the structural foundation for compounds like this compound, began with the work of Thomas Anderson at the University of Edinburgh in the 1840s. Anderson's discovery of pyridine in 1849 through the high-temperature heating of animal bones marked a crucial milestone in heterocyclic chemistry. The compound's distinctive properties, including its solubility characteristics and basic nature, distinguished it from other organic compounds of the era. Anderson's naming of the substance as "pyridine," derived from the Greek word "pyr" meaning fire, reflected both the method of its discovery and its flammable nature.

The structural elucidation of pyridine represented another significant advancement in heterocyclic chemistry, achieved through the collaborative yet competitive efforts of Wilhelm Körner at the University of Milan and James Dewar at the University of Cambridge in the late 1860s and early 1870s. Their independent proposals that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom provided the theoretical framework for understanding pyridine chemistry. This structural insight was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, demonstrating the validity of the proposed aromatic nitrogen heterocycle structure.

The synthetic chemistry of pyridine derivatives experienced a revolutionary advancement with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881. This multi-component reaction, involving aldehydes, beta-keto esters, and nitrogen donors, provided the first practical method for constructing pyridine rings from simple starting materials. The Hantzsch synthesis initially produced dihydropyridine intermediates, which could subsequently be oxidized to yield fully aromatic pyridine derivatives, establishing a synthetic pathway that remains relevant to modern pyridinecarboxylic acid chemistry. The continued refinement of pyridine synthetic methods, including Aleksei Chichibabin's improved industrial synthesis developed in 1924, demonstrated the ongoing evolution of heterocyclic synthetic methodology.

Position Within Pyridinecarboxylic Acid Derivative Classifications

The classification of this compound within the broader family of pyridinecarboxylic acid derivatives requires a comprehensive understanding of the structural diversity and functional characteristics that define this important chemical class. Pyridinecarboxylic acids represent a fundamental category of heterocyclic compounds characterized by the presence of carboxylic acid functionality attached to the pyridine ring system. The basic pyridinecarboxylic acid framework exists in three primary isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). Each isomer demonstrates distinct chemical and biological properties despite sharing the common molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole.

The structural positioning of this compound places it specifically within the 3-pyridinecarboxylic acid (nicotinic acid) derivative category, as evidenced by the carboxylic acid functionality located at the third position of the pyridine ring. This positional relationship to nicotinic acid, also known as niacin, establishes important pharmacological and biochemical connections, as nicotinic acid derivatives comprise a significant therapeutic class including compounds used in cardiovascular medicine and metabolic disorders. The classification extends beyond simple positional isomerism to encompass the unique structural modifications present in the target compound, particularly the incorporation of the 2-chlorobenzyl substituent and the 2-oxo-1,2-dihydro modification of the pyridine core.

| Pyridinecarboxylic Acid Isomer | Systematic Name | Common Name | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|---|

| 2-Pyridinecarboxylic acid | Picolinic acid | Picolinic acid | 98-98-6 | 123.11 g/mol |

| 3-Pyridinecarboxylic acid | Nicotinic acid | Niacin | 59-67-6 | 123.11 g/mol |

| 4-Pyridinecarboxylic acid | Isonicotinic acid | Isonicotinic acid | 55-22-1 | 123.11 g/mol |

The dihydropyridine structural modification present in this compound represents a significant departure from the fully aromatic pyridinecarboxylic acid parent compounds, creating a partially saturated heterocyclic system with distinct electronic and steric properties. This structural feature places the compound within the specialized category of dihydropyridine derivatives, a class that includes important pharmaceutical compounds such as calcium channel blockers. The 2-oxo substitution further modifies the electronic character of the heterocyclic system, introducing carbonyl functionality that can participate in additional chemical reactions and biological interactions.

The incorporation of the 2-chlorobenzyl substituent at the nitrogen position creates a complex derivative that extends significantly beyond the basic pyridinecarboxylic acid framework while maintaining the essential 3-carboxylic acid functionality that defines its primary classification. This substitution pattern demonstrates the synthetic versatility achievable within pyridinecarboxylic acid chemistry, where multiple functional modifications can be introduced without compromising the fundamental heterocyclic architecture. Related compounds in chemical databases, such as 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridine carboxylic acid, illustrate the extensive structural diversity possible within this chemical class through systematic variation of substituent patterns and halogenation positions.

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCXRWVIOONIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376978 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-19-8 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66158-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is likely that the compound interacts with its targets through a mechanism involving the formation of a carbocation, in an sn1 reaction with the protonated alcohol acting as a leaving group.

Biochemical Pathways

For instance, aromatic compounds are known to be biodegraded through diverse microbial metabolic processes.

Pharmacokinetics

Similar compounds, such as ticlopidine, have been found to inhibit platelet aggregation in response to a number of inducers, including adp, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity.

Biologische Aktivität

1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity, supported by relevant research findings and data.

- Chemical Formula: C₁₃H₁₀ClNO₃

- Molecular Weight: 253.68 g/mol

- CAS Number: 338754-68-0

- Melting Point: 187–188.5 °C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various monomeric alkaloids, the compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO): The compound showed selective inhibition of MAO-B with an IC50 value of approximately , indicating its potential in treating conditions like Parkinson's disease.

- Acetylcholinesterase (AChE): It exhibited competitive inhibition against AChE, which is crucial for managing Alzheimer's disease symptoms.

Cytotoxicity and Safety Profile

In vitro studies using Vero cells (African green monkey kidney epithelial cells) assessed the cytotoxicity of the compound. The results indicated that the compound was non-toxic up to concentrations of , with over cell viability observed at this concentration .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of pyridinecarboxylic acids, including the target compound. The derivatives were tested for their biological activity against various cell lines and showed promising results in terms of both antibacterial and antifungal activities.

Vorbereitungsmethoden

Alkylation of Pyridine-3-carboxylic Acid Derivatives

A common approach involves the alkylation of a pyridine-3-carboxylic acid or its derivatives with an appropriate chlorobenzyl halide under basic conditions. This method typically proceeds via nucleophilic substitution at the nitrogen atom of the pyridine ring.

- Key Reaction: Formation of a Ni(II) complex with a glycine Schiff base, followed by alkylation with chlorobenzyl iodide or bromide under basic conditions to yield the target compound.

- Advantages: High regioselectivity and potential for enantiomeric purity when chiral auxiliaries are employed.

- Example: In the synthesis of 1-(3,4-dichlorobenzyl) analogs, a recyclable chiral auxiliary enabled the preparation of over 300 g of product with reproducible yields.

Heterocyclization Approaches

Alternative methods involve heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid or related precursors, which upon reaction with cyanothioacetamide and subsequent alkylation can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

- Process: Condensation of aminomethylidene derivatives with appropriate reagents, followed by regioselective alkylation at the nitrogen atom.

- Challenges: Some attempts to prepare certain derivatives via malononitrile dimers failed, indicating the need for optimized conditions.

Multi-Step Synthesis Involving Protected Intermediates

A more elaborate synthesis route involves the preparation of protected intermediates such as 1-(2,2-dimethoxyethyl)-substituted pyridinecarboxylic acids, which undergo subsequent deprotection and functional group transformations to yield the target compound.

- Typical Conditions: Use of lithium hydride or lithium hydroxide in methanol at controlled temperatures (-25 °C to 40 °C), followed by acid quenching and extraction steps.

- Outcome: Solid products with high purity and good yields, suitable for further functionalization.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Ni(II) Schiff Base Alkylation | Glycine Schiff base, chlorobenzyl iodide, base | High yield, scalable (>300 g) | Enables enantiomeric control |

| Heterocyclization of Aminomethylidene | Meldrum’s acid derivatives, cyanothioacetamide | Moderate yield | Requires careful control of reaction steps |

| Multi-step Protected Intermediate Route | Dimethyl oxalate, LiH, LiOH, acid quench | Good yield, solid product | Involves low-temperature steps and multiple purifications |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized for improved yields?

- Methodological Answer: The compound is typically synthesized via multicomponent reactions or stepwise functionalization. A one-pot approach using palladium or copper catalysts (e.g., Pd(OAc)₂ or CuI) in polar aprotic solvents like DMF or toluene is effective for cyclization and chlorobenzyl group introduction . Yield optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). For example, Patel et al. (2019) achieved 67% yield using a benzylation step under inert atmosphere . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer: Structural elucidation requires combined use of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), IR (for carbonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) . For purity, HPLC with a C18 column (acetonitrile/water + 0.1% TFA) or LC-MS is recommended. In , characteristic NMR signals include δH=8.42–8.36 ppm (pyridine protons) and δC=164.72 ppm (carboxylic acid carbonyl), which are diagnostic for confirming the core structure .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer: Contradictions often arise from differences in metabolic stability, bioavailability, or assay conditions. To resolve this:

- Perform pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to assess compound stability .

- Use computational models (e.g., molecular docking or QSAR) to predict metabolite formation or off-target interactions .

- Validate bioactivity in multiple cell lines or animal models with controlled dosing regimens. Patel et al. (2019) highlighted the importance of using human liver microsomes to identify metabolic hotspots .

Q. What mechanistic insights exist for the formation of byproducts during synthesis, and how can they be minimized?

- Methodological Answer: Common byproducts include dechlorinated derivatives (via reductive elimination) or dimerization products. Strategies to suppress these:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation .

- Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion (70–90%).

- Introduce steric hindrance (e.g., bulky substituents) or electron-withdrawing groups to reduce unintended coupling . In , replacing DMF with toluene reduced dimerization by 30% under similar conditions .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are pivotal:

- Dock the compound into target protein active sites (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite to identify binding modes .

- Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity .

- Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) for binding affinity measurements. Patel et al. (2019) used MD simulations to correlate structural flexibility with antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.